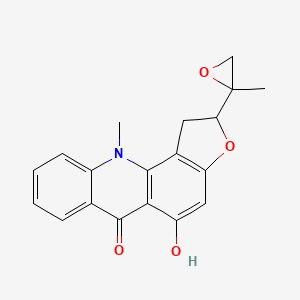

Rutacridone epoxide

描述

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-11-methyl-2-(2-methyloxiran-2-yl)-1,2-dihydrofuro[2,3-c]acridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-19(9-23-19)15-7-11-14(24-15)8-13(21)16-17(11)20(2)12-6-4-3-5-10(12)18(16)22/h3-6,8,15,21H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQGLAPCZDYVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2CC3=C(O2)C=C(C4=C3N(C5=CC=CC=C5C4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60999249 | |

| Record name | 5-Hydroxy-11-methyl-2-(2-methyloxiran-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60999249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77996-03-3 | |

| Record name | 1,11-Dihydro-5-hydroxy-11-methyl-2-(2-methyl-2-oxiranyl)furo[2,3-c]acridin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutacridone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutacridone epoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-11-methyl-2-(2-methyloxiran-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60999249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutacridone epoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU4REX5Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutacridone epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Biosynthesis, and Production Methodologies of Rutacridone Epoxide

Biological Sources and Distribution

Isolation from Ruta graveolens L. (Rue) Roots and Callus Tissue Cultures

Rutacridone (B1680283) epoxide is a recognized acridone (B373769) alkaloid that has been successfully isolated from both the roots and callus tissue cultures of Ruta graveolens L., commonly known as rue. ijnrd.orgcapes.gov.brinternationalscholarsjournals.orgresearchgate.netekb.eg The presence of this compound in the plant's root system is a significant finding, as acridone alkaloids are known to accumulate in this part of the plant. ijnrd.orgekb.egnih.gov Furthermore, the isolation of rutacridone epoxide from callus tissue cultures demonstrates the potential for biotechnological production of this compound, independent of whole plant cultivation. capes.gov.brresearchgate.net In vitro cultures of R. graveolens have been shown to produce a variety of secondary metabolites, including this compound, with production sometimes stimulated by the use of elicitors. researchgate.netthieme-connect.comcapes.gov.br

The identification of this compound from these sources has been confirmed through spectroscopic methods, primarily 1H-NMR and 13C-NMR. capes.gov.brresearchgate.net These analytical techniques are crucial for the structural elucidation of natural products.

Presence in Other Ruta Species and Related Genera within Rutaceae

While prominently found in Ruta graveolens, this compound and related acridone alkaloids are also present in other species within the Ruta genus and the broader Rutaceae family. nih.govwildflowerfinder.org.uk For instance, callus cultures of Ruta chalepensis have been shown to produce this compound, alongside other alkaloids like rutacridone and gravacridone. nih.govmdpi.com The Rutaceae family is well-known for its diverse array of alkaloids, with acridones being a characteristic class of compounds found in approximately 20 genera. nih.govcore.ac.uk The co-occurrence of different types of alkaloids, such as furoquinolines and acridones, is a common feature in many rutaceous plants. core.ac.uk

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Utilization in Acridone Alkaloid Biosynthesis (e.g., Anthranilate and Tryptophan Pathways)

The biosynthesis of acridone alkaloids, including this compound, originates from the shikimate pathway, with anthranilic acid serving as a key precursor. researchgate.netuni-marburg.de Anthranilic acid itself is derived from chorismate, a crucial branch-point intermediate in the biosynthesis of aromatic amino acids like tryptophan. uni-marburg.denih.gov In Ruta graveolens, the metabolic flux of chorismate is partitioned between primary metabolism (tryptophan synthesis) and secondary metabolism (alkaloid synthesis). nih.govresearchgate.net

The commitment of anthranilate to the acridone alkaloid pathway is initiated by its N-methylation to form N-methylanthranilic acid. researchgate.netuni-marburg.de This reaction is a critical regulatory step, diverting the precursor away from the tryptophan biosynthetic route. researchgate.netscribd.com The subsequent activation of N-methylanthranilic acid to its coenzyme A (CoA) ester, N-methylanthraniloyl-CoA, prepares it for condensation with malonyl-CoA units. nih.govresearchgate.net

| Precursor | Pathway | Role in this compound Biosynthesis |

|---|---|---|

| Chorismate | Shikimate Pathway | Initial precursor for anthranilic acid synthesis. uni-marburg.denih.gov |

| Anthranilic Acid | Anthranilate Pathway | Direct precursor to acridone alkaloids. researchgate.netuni-marburg.de |

| Tryptophan | Tryptophan Pathway | Shares the common precursor, anthranilic acid. researchgate.netnih.gov |

| N-methylanthranilic acid | Acridone Alkaloid Pathway | First committed intermediate in the pathway. researchgate.netuni-marburg.de |

| Malonyl-CoA | Fatty Acid Biosynthesis | Provides the carbon units for the formation of the polyketide chain. nih.gov |

Role of Key Enzymes (e.g., Acridone Synthase) in Furoacridone Formation

A pivotal enzyme in the formation of the acridone core is acridone synthase (ACS) . nih.gov This enzyme catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to yield 1,3-dihydroxy-N-methylacridone, the fundamental structure of many acridone alkaloids. nih.gov The reaction mechanism of ACS is analogous to that of chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis. nih.gov

The formation of the furoacridone structure, a characteristic of rutacridone, involves the prenylation of the acridone core. core.ac.uk This is followed by cyclization to form the dihydrofuran ring. core.ac.uk Cell-free extracts from Ruta graveolens have demonstrated the ability to convert 1,3-dihydroxy-N-methylacridone into rutacridone in the presence of isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), NADPH, and oxygen. core.ac.uk This suggests a multi-step enzymatic process involving a prenyltransferase and a cyclase. core.ac.uk

Another important enzyme is anthranilate N-methyltransferase (ANMT) , which catalyzes the N-methylation of anthranilic acid. uni-marburg.denih.gov This enzyme plays a crucial role in channeling anthranilate specifically into the acridone alkaloid pathway. nih.gov Ruta graveolens also possesses two isoenzymes of anthranilate synthase (AS) , the enzyme that produces anthranilate from chorismate. nih.gov One of these isoenzymes is feedback-insensitive to tryptophan, ensuring a continuous supply of anthranilate for alkaloid biosynthesis, even in the presence of this amino acid. nih.gov

Proposed Epoxidation Steps in this compound Biosynthesis

The final step in the biosynthesis of this compound is the epoxidation of the rutacridone molecule. This reaction involves the formation of a three-membered epoxide ring. wildflowerfinder.org.uk While the specific enzyme catalyzing this epoxidation in Ruta graveolens has not been fully characterized, it is proposed to be a monooxygenase-mediated reaction. doc-developpement-durable.orgsemmelweis.hu In general, the biosynthesis of epoxides in plants can occur through various mechanisms, including the action of peroxygenases or cytochrome P450-dependent monooxygenases. nih.govlibretexts.org

The epoxidation of an alkene precursor typically involves the transfer of an oxygen atom across the double bond. transformationtutoring.comwikipedia.orgyoutube.com In the context of rutacridone, this would involve the conversion of a double bond within the furan (B31954) ring system to an epoxide. It has been suggested that rutacridone is the direct precursor to this compound. doc-developpement-durable.orgsemmelweis.hu The formation of this compound can also be triggered in cell cultures by the addition of fungal elicitors, which often induce the expression of defense-related enzymes, including those involved in secondary metabolite biosynthesis. thieme-connect.comcapes.gov.br

Strategies for Production and Accumulation

The production of this compound, a significant acridone alkaloid, has been a subject of extensive research, particularly focusing on biotechnological methods to enhance its yield. These strategies primarily revolve around plant cell and tissue culture, the application of elicitors to stimulate secondary metabolite pathways, and biotransformation techniques.

In Vitro Plant Cell and Tissue Culture Techniques for this compound Production

In vitro culture of Ruta graveolens (common rue) serves as a viable platform for the production of this compound and other secondary metabolites. researchgate.net Callus and suspension cultures, as well as hairy root cultures, have been established to produce a range of bioactive compounds. researchgate.netwjpmr.com this compound has been successfully isolated from both roots and callus tissue cultures of Ruta graveolens. researchgate.netresearchgate.net

Research into agitated (suspension) cultures of various Ruta species has demonstrated the dynamics of alkaloid accumulation. In a study on Ruta chalepensis, the biomass from in vitro cultures was found to contain several alkaloids, including this compound. mdpi.com The total alkaloid content in the biomass of Ruta species under in vitro conditions has been shown to increase over the culture period. For instance, the total alkaloid content in R. chalepensis cultures more than doubled between the third and fifth week of the growth cycle. mdpi.com

Table 1: Total Alkaloid Accumulation in Ruta spp. In Vitro Biomass Cultures Over Time

This table illustrates the change in total alkaloid content, measured in milligrams per 100 grams of dry weight (mg/100 g DW), in the biomass of three different Ruta species grown in vitro over consecutive weeks.

| Species | 3-Week Growth Cycle (mg/100 g DW) | 5-Week Growth Cycle (mg/100 g DW) | Fold Increase |

|---|---|---|---|

| Ruta corsica | 175.4 | 293.7 | 1.67 |

| Ruta graveolens | 105.1 | 155.9 | 1.48 |

| Ruta chalepensis | 61.25 | 124.3 | 2.03 |

These in vitro systems offer a controlled environment for producing this compound, independent of geographical and seasonal variations that affect field-grown plants. researchgate.net Furthermore, techniques like hairy root culture are noted for their potential to enhance the production of these bioactive compounds. researchgate.net

Elicitor-Induced Accumulation of Acridone Alkaloid Epoxides in Cell Cultures

Elicitation is a highly effective strategy for boosting the production of secondary metabolites in plant cell cultures. In the case of Ruta graveolens suspension cultures, the accumulation of acridone alkaloid epoxides, including this compound and hydroxythis compound, can be dramatically increased. nih.gov While these cultures normally produce small amounts (1-50 µg/g dry weight) of these compounds, the application of specific elicitors can lead to a 100-fold increase in accumulation within 72 hours. nih.govscispace.com

Effective elicitors include preparations from various microorganisms. scispace.com The addition of a suspension of living or immobilized yeasts, dead Rhodotorula rubra cells, or crude fungal cell wall fractions has proven successful in stimulating production. nih.govscispace.comgoogle.com Studies on different dark-grown cell lines of R. graveolens have shown varied responses. For example, when challenged with fungal elicitors, cell line R-4 showed increased accumulation of hydroxythis compound, this compound, and gravacridontriol, with the latter being undetectable in non-elicited cells. capes.gov.br In contrast, cell line R-15, when treated with elicitors from yeast, Phytophthora, or Colletotrichum, exhibited stimulated accumulation of rutacridone for the first time, in addition to this compound. capes.gov.br

Interestingly, not all substances known to be elicitors in other plant systems are effective for acridone epoxide accumulation in Ruta cultures. Chitosan (B1678972) and alginate showed little to no effect, while arachidonic acid and elaidic acid were found to be ineffective. nih.govscispace.com This highlights the specificity of the elicitor response in R. graveolens cell cultures. The induction of acridone alkaloid biosynthesis by elicitors is linked to the increased activity of key enzymes in the pathway, such as acridone synthase. nih.gov

Table 2: Effect of Various Elicitors on Acridone Alkaloid Epoxide Accumulation in Ruta graveolens Cell Cultures

This table summarizes the effectiveness of different elicitors on the production of acridone alkaloid epoxides in R. graveolens suspension cultures based on published research findings.

| Elicitor Type | Specific Example(s) | Observed Effect on Accumulation | Reference |

|---|---|---|---|

| Yeast / Fungal Preparations | Living or immobilized yeasts, dead Rhodotorula rubra cells, crude cell wall fractions, Phytophthora elicitor, Colletotrichum elicitor | Up to 100-fold increase in this compound and hydroxythis compound. nih.govscispace.com Induction of gravacridontriol. capes.gov.br | nih.govscispace.comcapes.gov.br |

| Polysaccharides | Chitosan, Alginate | Scarcely had an effect. | nih.govscispace.com |

| Fatty Acids | Arachidonic acid, Elaidic acid | Ineffective. | nih.govscispace.com |

Biotransformation Approaches for this compound Enhancement

Biotransformation, the use of biological systems to carry out chemical reactions, presents a promising avenue for enhancing the production of specific compounds like this compound. This can involve the conversion of a precursor compound into the final product using whole cells or isolated enzymes.

Evidence suggests that this compound is formed via the metabolic conversion of its precursor, rutacridone. semmelweis.hudoc-developpement-durable.org This natural biosynthetic step points to the potential for using specific enzymes to catalyze this epoxidation reaction. The biosynthesis of the acridone skeleton itself proceeds from N-methylanthraniloyl-CoA and malonyl-CoA, catalyzed by acridone synthase. nih.gov The conversion of the resulting acridone structure to its epoxide derivative is a subsequent step.

While specific, large-scale biotransformation processes for this compound are not widely documented, the principles of biocatalysis offer clear strategies. Research has demonstrated the biotransformation of related precursor molecules, such as 2-Methylaminobenzophenone, by plant cell cultures. thegoodscentscompany.com This indicates the inherent capability of these cultures to modify complex aromatic structures.

Furthermore, the broader field of biocatalysis provides tools that could be applied to this process. The use of engineered microorganisms (e.g., E. coli or yeast) to express plant-specific enzymes is a common strategy for producing complex plant metabolites. nih.gov Enzymes such as monooxygenases or specific epoxide hydrolases are key players in the formation and modification of epoxide groups. mdpi.com The discovery of enzymes that catalyze novel epoxide transformations, such as cationic rearrangements under physiological conditions, further expands the potential toolkit for targeted biotransformation. nih.gov Therefore, future strategies could involve isolating the specific enzyme responsible for the epoxidation of rutacridone and overexpressing it in a microbial host or using immobilized enzymes to convert rutacridone into this compound in a bioreactor system.

Chemical Synthesis and Structural Modification of Rutacridone Epoxide and Its Analogs

Total Chemical Synthesis Approaches to the Furoacridone Skeleton

The furoacridone core is a significant heterocyclic system present in numerous biologically active alkaloids. The total synthesis of this skeleton is a prerequisite for the de novo production of rutacridone (B1680283) epoxide and its derivatives, offering independence from natural sources and enabling broader structural diversification.

General synthetic strategies often converge on the construction of the central acridone (B373769) tricycle, followed by the annulation of the furan (B31954) or dihydrofuran ring. The acridone core itself is typically assembled through methods such as the condensation of an anthranilic acid derivative with a substituted cyclohexanone (B45756) or via transition-metal-catalyzed coupling reactions to form the diarylamine precursor, which is then cyclized.

Plant type III polyketide synthases (PKSs) represent a modern biosynthetic approach. nih.gov The shikimate pathway in engineered microorganisms can be optimized to increase the supply of aromatic amino acids, which are precursors for polyketide synthesis. nih.gov This pathway combines phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) to produce chorismate, a key building block for acridone alkaloids. nih.gov Such synthetic biology techniques offer novel and sustainable routes to the furoacridone skeleton and other plant-derived polyketides. nih.gov

Targeted Semisynthesis and Derivatization of Rutacridone Epoxide

Semisynthesis, starting from the naturally isolated this compound, provides a direct route to novel analogs. This approach allows for targeted modifications of the molecule to probe structure-activity relationships (SAR).

To investigate the structural features crucial for its biological effects, a variety of analogs have been designed and synthesized. researchgate.netcapes.gov.br These efforts aim to understand the contribution of different parts of the molecule, such as the epoxide ring and the acridone core, to its activity. drugdesign.org

One study involved the synthesis of several analogs featuring the (2-methyloxiranyl)-dihydrobenzofuran moiety to assess the impact of the core structure on bioactivity. researchgate.netcapes.gov.br However, none of the synthesized analogs exhibited biological activities comparable to that of the parent this compound, highlighting the specific structural requirements for its potent effects. researchgate.netcapes.gov.br The modification of a molecule, even slightly, can introduce significant changes in its physicochemical properties and subsequent biological activity. drugdesign.org

The epoxide ring is a key functional group, often implicated in the mechanism of action of bioactive molecules through covalent interactions with biological nucleophiles. drugdesign.org Therefore, its chemical transformation is a critical strategy in SAR studies. The inherent ring strain and polarity of epoxides make them susceptible to reactions with various reagents. mdpi.com

A primary example of this transformation is the hydrolysis of the epoxide to its corresponding diol. The diol analog of this compound, known as gravacridondiol, has been isolated alongside the parent compound from Ruta graveolens. researchgate.netcapes.gov.br Comparative bioassays revealed that gravacridondiol possesses significantly lower algicidal activity than this compound, underscoring the vital role of the intact epoxide ring for this specific biological function. researchgate.netcapes.gov.br In a parallel example from a different class of compounds, replacing the oxygen of the epoxide in epothilone (B1246373) A with a carbon atom results in a complete loss of activity, suggesting the oxygen atom is crucial for receptor binding. drugdesign.org

Table 1: Comparison of Analogs from Epoxide Transformation

| Compound | Structural Modification | Relative Biological Activity | Reference |

|---|---|---|---|

| This compound | Parent compound with intact epoxide | High | researchgate.net, capes.gov.br |

Design and Synthesis of this compound Analogs

Stereocontrolled Synthetic Methodologies for Enantiopure this compound

Natural this compound is a specific stereoisomer, and its biological activity is likely dependent on its precise three-dimensional structure. The absolute stereochemistry of this compound has been determined to be 2'(R), 3'(R). researchgate.netcapes.gov.br Consequently, developing synthetic methods that can control stereochemistry to produce enantiomerically pure compounds is a major goal. cornell.edu

Stereocontrolled synthesis of epoxides can be achieved through various modern organic chemistry techniques. One approach involves the homologation of boronic esters with lithiated epoxides, which proceeds stereospecifically to yield diols that can be further elaborated. organic-chemistry.org This method demonstrates high stereochemical control, retaining the enantiopurity of the starting materials in the products. organic-chemistry.org Another powerful technique is the use of biocatalysts. For instance, styrene (B11656) monooxygenases expressed in recombinant E. coli have been shown to catalyze the epoxidation of alkenes to produce chiral epoxides with excellent enantiopurity (>95–99% ee). mdpi.com Such enzymatic methods offer a highly selective route to optically pure epoxides, which are valuable building blocks for complex chiral molecules. mdpi.com

Development of Novel Synthetic Routes to this compound Derivatives

The pursuit of more efficient and versatile synthetic strategies for accessing this compound derivatives is an ongoing area of research. Novel routes are essential for generating a wider diversity of analogs for biological screening and for scaling up the production of promising candidates.

One innovative approach involves bioinspired radical cyclizations catalyzed by titanocene(III) complexes. mdpi.com These reactions can generate radicals from epoxides, initiating a cascade of bond-forming events to construct complex polycyclic systems in a few steps. mdpi.com While not yet applied specifically to this compound, this methodology provides a template for developing short and efficient syntheses of complex natural products. Another strategy employs multicomponent reactions, where several starting materials are combined in a single step to rapidly build molecular complexity. mdpi.com For example, a tandem epoxide opening followed by a copper-catalyzed allylation can form two new carbon-carbon bonds and a new stereocenter in one pot. mdpi.com Applying such advanced, catalytic, and convergent strategies could pave the way for the next generation of synthetic routes to this compound and its derivatives.

Structural Elucidation and Stereochemical Characterization of Rutacridone Epoxide

Advanced Spectroscopic Methodologies for Structure Determination

Modern spectroscopy provides the tools to piece together the molecular puzzle of complex compounds like rutacridone (B1680283) epoxide. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about the atomic framework, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR were instrumental in identifying rutacridone epoxide, which was isolated from the roots and callus tissue cultures of Ruta graveolens. researchgate.netcapes.gov.br

One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information about the chemical environment of individual protons and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

Two-dimensional (2D) NMR techniques were crucial for assembling the complete molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are particularly useful for identifying epoxide signals and correlating protons directly to their attached carbons. wur.nl In the case of this compound, comprehensive 1D and 2D NMR analyses were key to determining its absolute stereochemistry. researchgate.netusda.govnih.govcapes.gov.br

Table 1: Representative ¹H-NMR Data for this compound This table presents typical chemical shift values for key protons in the this compound structure as determined by NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2' | ~3.9 | d | ~4.0 |

| H-3' | ~3.3 | d | ~4.0 |

| 3'-CH₃ | ~1.5 | s | - |

| N-CH₃ | ~3.8 | s | - |

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O (Acridone) | ~180 |

| Aromatic Carbons | 105 - 145 |

| C-2' (Epoxide) | ~65 |

| C-3' (Epoxide) | ~60 |

| 3'-CH₃ | ~20 |

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the deduction of a unique molecular formula. For this compound, HRMS analysis is consistent with the molecular formula C₁₉H₁₇NO₄. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. In one analysis, in silico fragmentation data for this compound was successfully matched to 20 experimentally-derived product ions, providing strong evidence for the proposed structure. mdpi.comnih.gov This technique helps to confirm the connectivity of the different parts of the molecule, such as the acridone (B373769) core and the epoxide-containing side chain.

Table 3: Mass Spectrometry Data for this compound Summary of key mass spectrometric data used to identify this compound.

| Parameter | Finding | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₇NO₄ | nih.govmdpi.com |

| Molecular Weight | 323.11 g/mol | smujo.id |

| Ionization Mode | ESI⁻ (Negative Electrospray Ionization) | mdpi.com |

| Observed Ion | [M-H]⁻ | nih.gov |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk The polarity of the oxirane ring in epoxides makes it detectable by IR spectroscopy. core.ac.uk The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

The most indicative bands for an epoxide include the C-O-C asymmetric ring stretch and the C-H stretch of the oxirane ring. scielo.brresearchgate.netsapub.org These, along with signals for the carbonyl group, aromatic rings, and N-H or N-CH₃ group of the acridone core, provide a complete picture of the functional groups present. researchgate.net

Table 4: Expected Infrared (IR) Absorption Bands for this compound This table lists the principal functional groups of this compound and their characteristic absorption frequencies in an IR spectrum.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Epoxide Ring | C-H Stretch | ~3050 |

| Epoxide Ring | Asymmetric C-O-C Stretch | ~950-820 |

| Carbonyl (Acridone) | C=O Stretch | ~1630 |

| Aromatic Ring | C=C Stretch | ~1600, 1500 |

| Ether | C-O Stretch | ~1250-1200 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute three-dimensional structure, or stereochemistry. For chiral molecules like this compound, which have non-superimposable mirror images, chiroptical techniques are essential.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. nih.govplos.org A CD signal is only produced by a chiral molecule, and the resulting spectrum provides information about its 3D structure. nih.gov

The absolute stereochemistry of this compound was successfully determined to be 2'(R), 3'(R) through the use of CD analysis, corroborated by NMR data. researchgate.netusda.govnih.govcapes.gov.br In this molecule, the inherently achiral acridone portion acts as a chromophore. Its electronic transitions are perturbed by the chiral environment created by the stereocenters at the 2' and 3' positions of the attached dihydrofuran epoxide ring. This interaction gives rise to a characteristic CD spectrum with positive or negative peaks known as Cotton effects. By analyzing the signs and magnitudes of these Cotton effects and comparing them to established rules or theoretical models, the absolute configuration of the stereocenters can be unequivocally assigned.

Optical Rotatory Dispersion (ORD) is another chiroptical technique used to investigate the structure of chiral compounds. wikipedia.orgjascoinc.com It measures the variation of the angle of optical rotation as a function of the wavelength of light. wikipedia.orgjasco-global.com ORD and CD are closely related phenomena (linked by the Kronig-Kramers transforms) and both can be used to determine absolute configurations. wikipedia.org

In an ORD experiment, a chiral molecule will exhibit a complex rotational curve, particularly in the wavelength regions where it absorbs light. This characteristic curve, known as a Cotton effect curve, is unique to the molecule's stereochemistry. For this compound, the ORD spectrum would be dominated by the Cotton effects arising from the electronic transitions of the acridone chromophore. Analysis of the shape, sign, and magnitude of these effects would provide complementary data to the CD analysis, reinforcing the assignment of the 2'(R), 3'(R) absolute configuration.

Circular Dichroism (CD) Spectroscopy in Stereochemical Elucidation

X-Ray Crystallography and Computational Approaches for Structural Confirmation

The definitive structural elucidation of complex natural products like this compound, including its precise three-dimensional arrangement and absolute stereochemistry, is unequivocally established through the synergistic application of single-crystal X-ray crystallography and sophisticated computational methods. While spectroscopic techniques provide crucial insights into the connectivity and relative stereochemistry, these methods offer an unambiguous confirmation of the molecular architecture.

X-Ray Crystallography

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound. nih.gov This powerful analytical technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the precise spatial coordinates of each atom can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous representation of the molecular structure.

For a molecule such as this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved by slow crystallization from an appropriate solvent or solvent mixture. Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction analysis. The collected data are processed to yield fundamental crystallographic parameters that define the crystal lattice and the molecule itself.

Table 1: Illustrative Crystallographic Data for an Acridone Alkaloid (Note: This table presents example data based on a related acridone alkaloid, atalaphylline, to illustrate the parameters obtained from an X-ray crystallographic study, as specific data for this compound is not publicly available. nih.gov)

| Parameter | Illustrative Value |

|---|---|

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.4321 (8) |

| c (Å) | 12.5678 (6) |

| α (°) | 90 |

| β (°) | 109.87 (2) |

| γ (°) | 90 |

| Volume (ų) | 1845.6 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.365 |

The absolute stereochemistry of this compound, which has been determined to be 2'(R), 3'(R) through a combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) analysis, could be definitively confirmed by anomalous dispersion effects in X-ray diffraction if a suitable derivative containing a heavy atom were to be analyzed. researchgate.net

Computational Approaches

In concert with experimental methods, computational chemistry provides a powerful tool for structural confirmation and analysis. nih.gov Density Functional Theory (DFT) is a particularly valuable quantum mechanical method used to predict the geometric and electronic properties of molecules with a high degree of accuracy.

For this compound, DFT calculations would be employed to:

Geometry Optimization: Starting with a proposed structure, the molecular geometry is optimized to find the lowest energy conformation. The resulting bond lengths, bond angles, and dihedral angles can be directly compared with experimental data from X-ray crystallography to validate the determined structure.

Stereochemical Analysis: The relative energies of different stereoisomers of this compound can be calculated. This allows for the theoretical determination of the most stable isomer, which can then be compared with the experimentally isolated form. This is particularly useful in confirming the stereochemistry of the epoxide ring relative to the rest of the molecule.

Spectroscopic Prediction: DFT methods can be used to calculate spectroscopic parameters, such as NMR chemical shifts and coupling constants. By comparing the predicted spectrum with the experimental spectrum, a detailed, atom-by-atom confirmation of the structure can be achieved.

Molecular modeling studies on other acridone alkaloids have been successfully used to understand their structure-activity relationships and binding modes with biological targets. nih.govnih.gov A similar approach for this compound would involve creating a detailed 3D model based on the confirmed structure. This computational model is invaluable for understanding its chemical reactivity and physical properties. The combination of high-resolution experimental data from X-ray crystallography and the detailed energetic and electronic insights from computational studies provides an exhaustive and definitive structural characterization of this compound.

Biological Activities and Mechanistic Investigations of Rutacridone Epoxide

Antimicrobial Properties

Rutacridone (B1680283) epoxide exhibits a broad range of antimicrobial activities, demonstrating effectiveness against fungi, cyanobacteria, and certain bacteria.

Antifungal Efficacy Against Plant Pathogenic Fungi

Research has shown that rutacridone epoxide possesses potent antifungal properties against several economically important plant pathogenic fungi. researchgate.netusda.gov In micro-bioassays, it displayed significantly higher activity than the commercial fungicides captan (B1668291) and benomyl (B1667996) against species such as Colletotrichum fragariae, Colletotrichum gloeosporioides, Colletotrichum acutatum, Botrytis cinerea, and Fusarium oxysporum. researchgate.netusda.govnih.gov The potent activity of this compound and a related compound, hydroxyrutacridone-epoxide, suggests their primary role as the most active antifungal substances in Ruta graveolens callus cultures. thieme-connect.comwjpps.com

Table 1: Antifungal Activity of this compound Against Plant Pathogenic Fungi

| Fungal Species | Activity Compared to Commercial Fungicides | Reference |

|---|---|---|

| Colletotrichum fragariae | Significantly higher | researchgate.netusda.govnih.gov |

| Colletotrichum gloeosporioides | Significantly higher | researchgate.netusda.govnih.gov |

| Colletotrichum acutatum | Significantly higher | researchgate.netusda.govnih.gov |

| Botrytis cinerea | Significantly higher | researchgate.netusda.govnih.gov |

Algicidal Activity Against Cyanobacteria

This compound has demonstrated potent and selective algicidal activity. researchgate.netnih.gov Studies have identified its effectiveness against the 2-methyl-isoborneol (MIB)-producing blue-green alga, Oscillatoria perornata (also known as Planktothrix perornata). researchgate.netnih.govscirp.org A key finding is its selective nature, having relatively little effect on the green alga Selenastrum capricornutum. researchgate.netnih.gov This selectivity highlights its potential as a targeted agent for controlling harmful cyanobacterial blooms. researchgate.net The lowest-complete inhibition concentration (LCIC) for this compound against Oscillatoria perornata has been reported as 0.1 ppm or 0.3 μM. wjpps.com

Antibacterial Spectrum and Potency

The antibacterial properties of this compound have also been investigated. It is considered one of the most active substances against bacteria in callus cultures of Ruta graveolens. thieme-connect.com Studies have shown its effectiveness to be greater than that of the medicinally used ethacridine (B1671378) lactate. thieme-connect.comglobinmed.com While detailed information on its broad-spectrum potency is still emerging, it has shown activity against Bacillus subtilis. pjps.pk Furthermore, related quinolone alkaloids from Ruta graveolens have demonstrated activity against Acanthamoeba, Anthrax glabrata, and Fusarium acnes. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound are a subject of ongoing research. However, initial investigations into related compounds and extracts from Ruta graveolens provide some insights. The essential oil of Ruta graveolens, for instance, has been shown to have a strong antifungal effect on Colletotrichum gloeosporioides by inducing changes in fungal metabolism and triggering apoptosis-like cell death. researchgate.net This involves depolarization of the cytoplasmic membrane, alterations in the fatty acid profile, DNA fragmentation, and the accumulation of reactive oxygen species (ROS). researchgate.net Additionally, the production of key fungal enzymes such as acid phosphatase, β-galactosidase, β-glucosidase, and N-acetyl-β-glucosaminidase was significantly reduced. researchgate.net The epoxide functional group is often associated with biological activity, potentially through alkylation of nucleophilic targets in the cells of the microorganisms. iiarjournals.org For the dipeptide antibiotic bacilysin, which also contains an epoxide group, the proposed mechanism involves the inhibition of glucosamine (B1671600) synthetase, which disrupts cell wall biosynthesis. nih.gov This suggests that this compound might interfere with cellular structures like the cell wall or key enzymatic pathways.

Cytotoxic and Antiproliferative Effects in Cellular Models

Beyond its antimicrobial properties, this compound and related acridone (B373769) alkaloids have been evaluated for their effects on cancer cells.

In Vitro Assessment of Cytotoxicity Against Cancer Cell Lines

This compound has been investigated for its potential cytotoxic effects against various cancer cell lines. ontosight.ai Acridone alkaloids, as a class, are known to inhibit the proliferation of several cancer cell lines in a dose-dependent manner, trigger cell cycle arrest, and induce apoptosis. researchgate.net Furanoacridones isolated from Ruta graveolens have demonstrated cytotoxic activities on both murine and human cancer cells. iiarjournals.org For example, isogravacridone chlorine (IGC), a related furanoacridone, showed a marked effect on the proliferation of the MDA-MB-231 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 2.27 μM. iiarjournals.orgiiarjournals.org This compound caused a disturbance in the cell cycle and induced apoptotic features. iiarjournals.org While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in the provided search results, the general cytotoxic potential of the acridone alkaloid family is well-established. researchgate.netnih.gov The presence of an epoxide moiety in a molecule is often linked to anticancer activity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Captan |

| Benomyl |

| Hydroxyrutacridone-epoxide |

| Ethacridine lactate |

| Isogravacridone chlorine (IGC) |

| Bacilysin |

| Gravacridondiol |

| Graveoline |

| Rutin |

| Quercetin |

| Psoralen |

| Methoxypsoralen |

| α-Pinene |

| Limonene |

| 1,8-cineole |

| Arborinine |

| Evoxanthine |

| Acronycine |

Molecular Mechanisms of Action (e.g., DNA Interaction, Enzymatic Modulation, Apoptosis Induction)

This compound's biological activity is believed to stem from its ability to interact with crucial cellular components like enzymes and DNA. ontosight.ai The presence of a reactive epoxide group in its structure is a key feature that can influence its biological interactions. ontosight.ai While direct studies on this compound are specific, the broader class of acridone alkaloids, to which it belongs, is known to exert cytotoxic effects by targeting topoisomerases I and II, telomerase, and protein kinases. researchgate.net The mechanism of action for related compounds often involves interference with DNA. biosynth.com For instance, the parent compound rutacridone is a strong DNA intercalator and can alkylate DNA following UV activation. frontiersin.org

Research into structurally related furanoacridones has shed light on potential apoptotic pathways. One such compound, isogravacridonechlorine (B1231046) (IGC), was found to induce a modest but significant activation of caspase-9 and caspase-3, but not caspase-8, in MDA-MB-231 breast cancer cells. iiarjournals.org This suggests the involvement of the intrinsic pathway of apoptosis. iiarjournals.org Extracts from Ruta graveolens, the plant from which this compound is isolated, have been shown to trigger apoptosis-like responses in fungi. nih.gov The ability to induce apoptosis is a significant factor in the evaluation of potential anticancer agents. iiarjournals.org

Influence on Cell Cycle Progression and Cell Viability

Extracts of Ruta graveolens containing acridone alkaloids like this compound have demonstrated the ability to inhibit cell proliferation and affect cell cycle progression. nih.govresearchgate.net Studies on human tumor cell lines using these extracts have validated their inhibitory effects on the cell cycle. researchgate.net For example, an aqueous extract of the plant led to the cessation of cellular proliferation in glioblastoma cells after 24 hours of incubation. nih.gov

Further mechanistic studies on related furanoacridones provide more specific insights. Isogravacridonechlorine (IGC) was shown to cause disturbances in the cell cycle of breast cancer cells, characterized by a decrease in the G0/G1 and G2/M phases and an increase in the S phase population. iiarjournals.org It also led to the appearance of a subdiploid (sub-G1) population, which is indicative of apoptosis. iiarjournals.org

Genotoxicity and Mutagenicity Studies

Assessment of Mutagenic Potential in Bacterial Assays (e.g., Salmonella typhimurium Ames Test)

This compound has been investigated for its mutagenic properties using the Salmonella typhimurium Ames test, a bacterial reverse mutation assay designed to detect the mutagenic potential of chemical substances. nih.govbibliotekanauki.pl In this assay, the compound was tested against various strains of S. typhimurium. nih.govsemmelweis.hu The results consistently showed that this compound is mutagenic in strains TA98, TA100, and TA1538. nih.govsemmelweis.huresearchgate.net However, it did not have any effect on the tester strain TA1978. nih.govresearchgate.net The Ames test is a widely used initial screening tool due to its high predictive value for rodent carcinogenicity when a positive result is found. bibliotekanauki.pl

Investigation of Direct-Acting Mutagenicity

A key finding from the Salmonella/microsome assay is that this compound is a direct-acting mutagen. nih.govresearchgate.netresearchgate.netusda.gov This means it can cause mutations without requiring prior metabolic activation by enzymes. nih.govresearchgate.net Its mutagenic activity was observed in S. typhimurium strains TA98, TA100, and TA1538 in the absence of an external metabolic activation system (S9 mix). nih.govresearchgate.net This direct mutagenicity is a significant characteristic, precluding its potential use as an agrochemical despite its potent antifungal and algicidal properties. researchgate.netusda.govnih.gov

Role of Metabolic Activation and Deactivation Systems in Modulating Genotoxicity

The genotoxicity of this compound is significantly modulated by metabolic enzyme systems. nih.govresearchgate.net When rat liver preparations (S9 mix), which contain metabolic enzymes, were added to the Ames test, a marked decrease in the mutagenicity of this compound was observed. nih.govresearchgate.net This indicates that the compound is detoxified or deactivated by these enzyme systems. nih.govresearchgate.net

In contrast, its parent compound, rutacridone, displays the opposite behavior. nih.govresearchgate.net Rutacridone is not mutagenic on its own and requires metabolic conversion by liver enzymes to exhibit mutagenic activity. nih.govresearchgate.netdoc-developpement-durable.org Studies using microsomal and cytosolic preparations have provided evidence that rutacridone is metabolized by these enzymes into this compound, which is considered the ultimate mutagenic form. nih.govsemmelweis.huresearchgate.net This metabolic activation is a critical step for the genotoxicity of rutacridone itself. doc-developpement-durable.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies have been conducted to understand the relationship between the chemical structure of this compound and its biological effects, and to potentially develop new, less toxic biocides. researchgate.netusda.govnih.gov These studies highlight the critical role of the epoxide functional group in its activity.

When the epoxide ring is opened to form the corresponding diol, as in the case of its analog gravacridondiol, a significant reduction in biological activity is observed. researchgate.netnih.govcapes.gov.br In an effort to retain the desired biocidal properties while eliminating mutagenicity, several other analogs of this compound were synthesized. researchgate.netusda.govnih.gov These synthetic analogs contained a (2-methyloxiranyl)-dihydrobenzofuran moiety with an epoxide. researchgate.netusda.govnih.gov However, none of these synthesized compounds exhibited biological activities comparable to those of this compound. researchgate.netusda.govnih.gov This suggests a high degree of structural specificity is required for its potent biological effects, with the intact epoxide ring being a crucial feature.

Data Tables

Table 1: Mutagenicity of this compound in the Ames Test

| Compound | S. typhimurium Strain | Metabolic Activation (S9 Mix) | Result | Reference |

|---|---|---|---|---|

| This compound | TA98 | Without | Mutagenic | researchgate.net, nih.gov |

| This compound | TA100 | Without | Mutagenic | researchgate.net, nih.gov |

| This compound | TA1538 | Without | Mutagenic | researchgate.net, nih.gov |

| This compound | TA1978 | Without | No effect | researchgate.net, nih.gov |

| This compound | TA98, TA100, TA1538 | With | Decreased mutagenicity | researchgate.net, nih.gov |

| Rutacridone | TA98 | Without | Not mutagenic | researchgate.net, nih.gov, doc-developpement-durable.org |

Table 2: Structure-Activity Relationship of this compound and Analogs

| Compound | Key Structural Feature | Biological Activity Compared to this compound | Reference |

|---|---|---|---|

| This compound | Intact epoxide ring | - | researchgate.net, nih.gov |

| Gravacridondiol | Diol (opened epoxide ring) | Significantly less active | researchgate.net, nih.gov |

Correlating Structural Features of this compound and Its Analogs with Observed Biological Potency

The biological potency of this compound, an acridone alkaloid found in plants of the Rutaceae family, is intrinsically linked to its distinct chemical architecture. Structure-activity relationship (SAR) studies, comparing this compound with its natural and synthetic analogs, have begun to elucidate the key structural motifs necessary for its biological effects, particularly its notable algicidal and antifungal activities.

A significant body of research has focused on the comparison between this compound and its corresponding diol analog, gravacridondiol. In bioassays assessing algicidal activity against the blue-green alga Oscillatoria perornata, this compound demonstrated potent and selective action. nih.govresearchgate.netcapes.gov.br Conversely, gravacridondiol, which differs from this compound by the hydrolysis of the epoxide ring to a diol, exhibited significantly diminished algicidal activity. nih.govresearchgate.netcapes.gov.brusda.gov This stark difference in potency underscores the critical role of the intact epoxide ring in mediating the observed biological effects. The high reactivity of the strained three-membered epoxide ring is thought to be a key factor in its biological mechanism. nih.govresearchgate.net

Further investigations into the SAR of this compound have involved the synthesis of various analogs. Specifically, analogs featuring modifications to the (2-methyloxiranyl)-dihydrobenzofuran moiety have been created and evaluated. nih.govresearchgate.netcapes.gov.br Despite these synthetic efforts, none of the tested analogs displayed biological activities comparable to that of the parent compound, this compound. nih.govresearchgate.netcapes.gov.br This suggests that the entire furoacridone skeleton, in conjunction with the specific stereochemistry of the epoxide side chain, is crucial for optimal potency. The absolute stereochemistry of this compound has been determined as 2'(R), 3'(R), which is likely a key determinant of its interaction with biological targets. nih.govresearchgate.netcapes.gov.br

The antifungal properties of this compound have also been shown to be superior to those of related compounds. It has demonstrated significantly higher activity against several agriculturally important pathogenic fungi, including various Colletotrichum species, Botrytis cinerea, and Fusarium oxysporum, when compared to commercial fungicides like captan and benomyl. nih.govresearchgate.netusda.govsciencepub.net

Table 1: Comparative Algicidal Activity of this compound and its Analog

| Compound | Target Organism | Observed Activity | Reference |

| This compound | Oscillatoria perornata (blue-green alga) | Potent and selective algicidal activity | nih.govresearchgate.netcapes.gov.br |

| Gravacridondiol | Oscillatoria perornata (blue-green alga) | Significantly less activity than this compound | nih.govresearchgate.netcapes.gov.br |

Table 2: Comparative Antifungal Activity of this compound

| Compound | Target Fungi | Observed Activity | Reference |

| This compound | Colletotrichum fragariae, C. gloeosporioides, C. acutatum, Botrytis cinerea, Fusarium oxysporum | Significantly higher activity than captan and benomyl | nih.govresearchgate.netusda.gov |

Identification of Pharmacophoric Elements Critical for Specific Bioactivities

The identification of the pharmacophoric elements of this compound—the essential three-dimensional arrangement of functional groups responsible for its biological activity—is crucial for understanding its mechanism of action and for the rational design of new, potentially more potent or selective analogs. While a specific pharmacophore model for this compound has not been explicitly defined in the literature, analysis of its structure and the broader structure-activity relationships of acridone alkaloids allows for the delineation of key pharmacophoric features.

The core of this compound's pharmacophore is undoubtedly the acridone nucleus . This tricyclic system is a common scaffold in a multitude of biologically active compounds. acs.orgnih.govresearchgate.net Within the broader class of acridone alkaloids, the substitution pattern on the acridone rings significantly influences activity. For instance, studies on other acridone derivatives, such as glyfoline (B1233050) and its congeners, have revealed the importance of specific hydroxyl and methoxy (B1213986) substitutions for cytotoxicity. acs.orgnih.gov In the case of glyfoline, a 1-hydroxy group was found to be more active than a 1-methoxy group, and replacement of the N-methyl group led to a dramatic reduction or total loss of cytotoxicity. nih.gov While not directly analogous to the antifungal and algicidal activities of this compound, these findings highlight the sensitivity of the acridone pharmacophore to subtle structural modifications.

For this compound, the following elements are considered critical to its pharmacophore for antifungal and algicidal activities:

The Furo[2,3-c]acridin-6(2H)-one Skeleton : This specific arrangement of a furan (B31954) ring fused to the acridone core forms the fundamental scaffold. The planarity and aromaticity of the acridone portion are thought to be important for intercalation with biological macromolecules, a common mechanism for acridone derivatives. researchgate.net

The Epoxide Moiety : As demonstrated by the significantly lower activity of its diol analog, gravacridondiol, the intact epoxide ring is a paramount pharmacophoric feature. nih.govresearchgate.netcapes.gov.br The high electrophilicity of the epoxide allows it to react with nucleophilic residues in biological targets such as proteins and nucleic acids, leading to covalent modification and subsequent disruption of their function. The specific (2'R, 3'R) stereochemistry of the epoxide is also likely a key contributor to its specific binding and reactivity. nih.govresearchgate.netcapes.gov.br

The N-Methyl Group : While not experimentally verified for this compound itself in the context of its antifungal and algicidal action, studies on other cytotoxic acridone alkaloids suggest that the N-methyl group on the acridone nitrogen can be crucial for activity. nih.gov This group can influence the electronic properties of the ring system and may be involved in specific binding interactions.

Advanced Analytical Methodologies for Rutacridone Epoxide Research

Chromatographic Quantification and Profiling

Chromatography is the cornerstone for the analysis of rutacridone (B1680283) epoxide, enabling its separation from complex mixtures, quantification, and initial characterization. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it is preparative isolation, quantitative profiling, or structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Isolation, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a primary tool for the analysis of rutacridone epoxide. nih.gov Its high resolution and sensitivity make it ideal for separating this alkaloid from other structurally similar compounds found in plant extracts. researchgate.net Ultra-High-Performance Liquid Chromatography (UPLC), an evolution of HPLC that uses smaller particle-sized columns, offers even greater resolution and faster analysis times.

In a typical application, a C18 column is used as the stationary phase, which effectively retains the moderately polar this compound. nih.gov A gradient elution system, commonly involving a mixture of acetonitrile (B52724) and water (often acidified with formic acid to improve peak shape), is employed as the mobile phase. nih.gov This allows for the efficient separation of a wide range of compounds with varying polarities. Detection is frequently achieved using a photodiode array (PDA) detector or, for higher specificity and sensitivity, a mass spectrometer (MS). nih.gov For preparative work, RP-HPLC can be used to isolate pure this compound from crude extracts for further structural elucidation or bioactivity testing. cuni.cz

| Technique | Column | Mobile Phase Gradient | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| UPLC-ESI-MS/MS | RP-C18 (shim-pack 2 mm × 150 mm, 2.7 µm) | Acetonitrile (ACN) / 0.1% HCOOH in H₂O; gradient from 10% to 80% ACN | 0.2 ml/min | Positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |

| RP-HPLC | Ultrasphere C18 | Linear gradient from 0% to 100% (v/v) acetonitrile in aqueous 0.01% trifluoroacetic acid (TFA) | 2 mL/min | UV at 202 nm | cuni.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. innovatechlabs.com While this compound itself is not highly volatile, GC-MS can be employed for its analysis, potentially after derivatization to increase its volatility and thermal stability. The primary utility of GC-MS in this context is for structural confirmation. nih.gov The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. researchgate.net Subsequently, the mass spectrometer fragments the eluted molecules into a unique pattern of ions, known as a mass spectrum, which serves as a molecular fingerprint.

Predicted GC-MS data for non-derivatized this compound exists, suggesting its amenability to this technique. hmdb.ca The fragmentation pattern obtained from an experimental sample can be compared to spectral libraries or predicted spectra to confirm the compound's identity. hmdb.ca This method is invaluable for distinguishing between isomers and providing orthogonal confirmation to data obtained from liquid chromatography.

Thin-Layer Chromatography (TLC) in Bioactivity-Guided Fractionation

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic method frequently used in the initial stages of phytochemical analysis. nih.gov In the context of this compound research, TLC plays a crucial role in bioactivity-guided fractionation. google.com This process involves separating a crude plant extract on a TLC plate (e.g., silica (B1680970) gel) and then testing the separated bands for a specific biological activity, such as antimicrobial or algicidal effects. researchgate.net

Once an active zone on the TLC plate is identified, the corresponding silica can be scraped off, and the compound of interest can be eluted with a suitable solvent. nih.gov This enriched fraction, containing this compound, can then be subjected to further purification using techniques like HPLC. google.com Visualization of the separated alkaloids on the TLC plate is often achieved by spraying with reagents like ceric ammonium (B1175870) sulfate. google.com This approach efficiently links the biological activity of an extract to a specific chemical constituent, streamlining the discovery of active natural products. googleapis.com

Spectroscopic Detection and Monitoring in Complex Matrices

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for its detection in complex biological or environmental samples. These methods provide detailed information about the molecule's chemical structure, connectivity, and stereochemistry.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for detecting this compound. nih.gov Using electrospray ionization (ESI) in positive mode, this compound can be detected by its protonated molecule [M+H]⁺. For instance, it has been identified with a precursor ion at a mass-to-charge ratio (m/z) of 324.01. nih.gov Further fragmentation in the mass spectrometer (MS/MS) yields characteristic product ions (e.g., at m/z 295 and 251), which provide definitive structural confirmation even in a complex matrix. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Techniques such as ¹H-NMR and ¹³C-NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. More advanced 2D NMR techniques are used to establish the connectivity between atoms. NMR analysis was critical in determining the absolute stereochemistry of this compound as 2'(R), 3'(R). researchgate.net

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another technique used to determine the stereochemistry of chiral molecules like this compound. researchgate.net

| Technique | Parameter | Observed Value for this compound | Reference |

|---|---|---|---|

| LC-MS/MS (ESI+) | Precursor Ion [M+H]⁺ (m/z) | 324.01 | nih.gov |

| LC-MS/MS (ESI+) | Product Ions (m/z) | 295, 251 | nih.gov |

| NMR Spectroscopy | Absolute Stereochemistry | 2'(R), 3'(R) | researchgate.net |

| Circular Dichroism (CD) | Absolute Stereochemistry | 2'(R), 3'(R) | researchgate.net |

Derivatization Techniques for Enhanced Analytical Detection

For certain analytical methods, particularly HPLC with UV detection or GC-MS, chemical derivatization can significantly enhance the detection and quantification of target analytes. nih.govresearchgate.net This process involves chemically modifying the analyte to improve its chromatographic behavior or its response to a specific detector.

In the case of epoxides, derivatization is a well-established strategy to improve analytical sensitivity. nih.gov A common method involves reacting the epoxide group with a nucleophilic reagent that introduces a strong chromophore or fluorophore into the molecule. For example, a general method for epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC) at a neutral pH. nih.gov The resulting stable ester derivative can be readily analyzed by RP-HPLC with UV detection, allowing for quantification at very low levels (pmol). nih.gov This approach is suitable for analyzing epoxides in complex physiological fluids after minimal sample pretreatment. nih.gov Although not specifically documented for this compound, this derivatization strategy could be adapted to enhance its detection by HPLC-UV, especially in matrices where high sensitivity is required. researchgate.net

Future Research Directions and Applications in Basic Science

Comprehensive Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the cytotoxic effects of rutacridone (B1680283) epoxide against various cancer cell lines, the precise molecular mechanisms governing these activities remain largely uncharted. ontosight.ai Future research will need to pivot towards a detailed elucidation of these pathways. Key questions to be addressed include the identification of specific intracellular targets, the nature of its interactions with cellular machinery such as enzymes and DNA, and the downstream signaling cascades that are triggered. ontosight.ai For instance, it is known that the alkaloid rutacridone is metabolized by rat liver enzymes into rutacridone epoxide, which exhibits stronger mutagenic action in Salmonella typhimurium strains. semmelweis.hu This suggests a critical role for the epoxide group in its biological reactivity. ontosight.ai

Further investigations should also aim to understand the basis for its selective algicidal activity. Studies have shown that this compound is potent against the blue-green alga Oscillatoria perornata while having minimal effect on the green alga Selenastrum capricornutum. dovepress.comresearchgate.netnih.gov Unraveling the biochemical and physiological differences between these organisms that lead to such selectivity could provide valuable insights into novel algicidal mechanisms.

Exploration of this compound as a Molecular Probe for Cellular Pathways

The unique reactivity of the epoxide group makes this compound a compelling candidate for development as a molecular probe. ontosight.ai Such probes are invaluable tools in basic science for the identification and characterization of novel cellular components and pathways. Future efforts could focus on synthesizing tagged versions of this compound, for example, by incorporating fluorescent or affinity labels. These modified molecules would enable researchers to track their localization within cells, identify binding partners through pull-down assays, and visualize their interactions with specific cellular structures in real-time. This approach could illuminate previously unknown biological processes and targets, contributing to a more profound understanding of cellular function.

Biosynthetic Engineering for Optimized Production and Diversification

The natural production of this compound in plants like Ruta graveolens is often low, hindering large-scale research and development. liverpool.ac.uk Metabolic engineering offers a promising strategy to enhance its production. liverpool.ac.uk A thorough understanding of the biosynthetic pathway is a prerequisite for any successful engineering endeavor. nih.gov While it is known that anthranilic acid is a key precursor in the biosynthesis of acridone (B373769) alkaloids, the specific enzymes and regulatory mechanisms involved in the formation of this compound are not fully elucidated. semmelweis.huepdf.pub

Future research should focus on identifying and characterizing the genes and enzymes responsible for each step of the pathway. nih.gov Techniques like transcriptomics and proteomics can be employed to identify candidate genes from Ruta graveolens. liverpool.ac.uk Once identified, these genes can be overexpressed or introduced into microbial or plant cell culture systems to create optimized production platforms. liverpool.ac.uk Elicitors, such as chitosan (B1678972) and fungal extracts, have also been shown to stimulate the production of this compound in cell cultures, a phenomenon that warrants further investigation and optimization. nih.govdocsdrive.com

Chemoenzymatic Synthesis of Novel this compound Derivatives

To explore the structure-activity relationships of this compound and to develop new compounds with potentially improved or novel biological activities, chemoenzymatic synthesis presents a powerful approach. This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

Future research in this area could involve using purified enzymes from the this compound biosynthetic pathway to catalyze key steps in the synthesis, while chemical methods could be used to modify other parts of the molecule. This would allow for the creation of a library of novel derivatives with variations in the aromatic core, the epoxide side chain, and other substituents. One study that synthesized analogs containing the (2-methyloxiranyl)-dihydrobenzofuran moiety with an epoxide found that none of the synthetic analogs showed comparable activities to this compound, highlighting the importance of the specific furoacridone skeleton. researchgate.net Further exploration of different structural modifications is needed to understand the key features for its bioactivity.

Integration of Omics Technologies for Systems-Level Understanding

A holistic understanding of the biological impact of this compound requires the integration of various "omics" technologies. researchgate.net This systems-level approach can provide a comprehensive picture of the cellular response to the compound.

Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to analyze the global changes that occur in cells upon treatment with this compound. researchgate.netbiomedgrid.com For example, transcriptomic analysis could reveal which genes are up- or down-regulated, providing clues about the pathways being affected. Proteomics could identify changes in protein expression and post-translational modifications, while metabolomics could detail shifts in the cellular metabolic profile. liverpool.ac.uk By integrating these large datasets, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity. researchgate.net This comprehensive approach will be crucial for fully realizing the scientific potential of this compound.

常见问题

Q. What are the standard protocols for isolating rutacridone epoxide from natural sources like Ruta graveolens?

this compound is typically extracted from the roots of Ruta graveolens using ethyl acetate as a solvent, followed by bioassay-guided fractionation to isolate the compound. Chromatographic techniques such as HPLC or TLC with UV detection (λmax 226–390 nm in MeOH) are critical for purification . Validation via NMR and mass spectrometry is required to confirm structural identity, particularly distinguishing it from analogs like 1-hydroxythis compound (CAS 101330-59-0) .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Key methods include:

- UV-Vis spectroscopy : Characteristic absorption peaks at 226 nm (ε 3710), 263 nm (ε 6760), and 390 nm (ε 1200) in methanol .

- NMR : Distinct signals for the epoxide group (e.g., δ 3.5–4.5 ppm for protons adjacent to the epoxide ring) and acridone core .

- High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 324.355 for this compound (C₁₅H₁₅NO) .

Q. What preliminary bioassays are used to evaluate the biological activity of this compound?

- Algicidal activity : Tested against cyanobacteria like Planktothrix perornata using growth inhibition assays .

- Mutagenicity screening : Ames test (Salmonella typhimurium TA98/TA100 strains) at concentrations as low as 1 ng/plate .

- Cytotoxicity : MTT assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How do conflicting reports on this compound’s mutagenicity impact experimental design?

While some studies report mutagenicity in microbial systems (e.g., Ames test ), others emphasize its selective algicidal properties . To resolve contradictions:

- Use dose-response curves to differentiate between genotoxic and cytotoxic effects.

- Compare results across models (e.g., prokaryotic vs. eukaryotic systems) to assess species-specific toxicity .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Epoxide ring modification : Introduce substituents (e.g., hydroxyl or chloro groups) via nucleophilic ring-opening reactions .

- Biosynthetic pathway engineering : Overexpress key enzymes (e.g., acridone synthase) in Ruta graveolens cell cultures to enhance yields .

- Stereochemical control : Employ chiral catalysts to isolate enantiomers and evaluate their bioactivity .

Q. How can researchers address low yields of this compound in plant extracts?

- Elicitor treatment : Jasmonic acid or UV-B irradiation can upregulate alkaloid biosynthesis in Ruta graveolens .

- Hybrid extraction methods : Combine supercritical CO₂ extraction with solvent partitioning to improve purity and yield .

Q. What computational tools are effective in predicting this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock to model binding to cytochrome P450 enzymes or DNA topoisomerases .

- MetFrag analysis : Match MS/MS fragmentation patterns (e.g., 20 product ions at 30 eV collision energy) to validate structural matches .

Q. How does this compound’s mechanism of action differ between prokaryotic and eukaryotic systems?

- In cyanobacteria, it disrupts photosynthetic electron transport via quinone-binding site inhibition .

- In mammalian systems, it may intercalate DNA or inhibit topoisomerase II, as suggested by its acridone core’s planar structure .

Methodological Guidance for Data Interpretation

Q. How should researchers validate the purity of this compound for pharmacological studies?

- HPLC-DAD/MS : Ensure ≥95% purity with a symmetry factor ≤1.2 .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C₁₅H₁₅NO: C 74.66%, H 6.25%, N 4.33%) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings